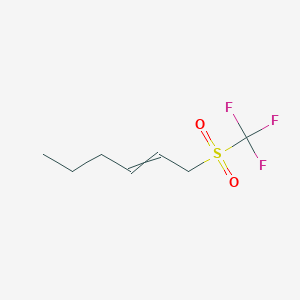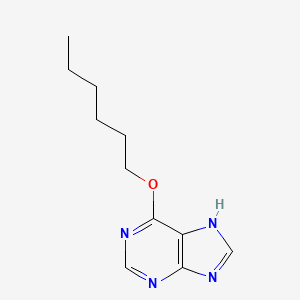
N~2~-(2-Chloroprop-2-en-1-yl)-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-Chloroprop-2-en-1-yl)-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two different alkyl groups attached to the nitrogen atoms and a chlorine atom on the prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Chloroprop-2-en-1-yl)-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Alkylation: The introduction of the 2-chloroprop-2-en-1-yl and prop-2-en-1-yl groups can be achieved through alkylation reactions. This involves the reaction of the thiadiazole ring with alkyl halides (e.g., 2-chloroprop-2-en-1-yl chloride and prop-2-en-1-yl chloride) in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Chloroprop-2-en-1-yl)-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the 2-chloroprop-2-en-1-yl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyl groups and the thiadiazole ring.
Addition Reactions: The double bonds in the alkyl groups can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted thiadiazoles with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, with changes in the oxidation state of the sulfur or nitrogen atoms.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the compound.
Scientific Research Applications
N~2~-(2-Chloroprop-2-en-1-yl)-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of N2-(2-Chloroprop-2-en-1-yl)-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in DNA replication, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-Chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine
- N~2~-(2-Chloroprop-2-en-1-yl)-1,3,4-thiadiazole-2-amine
- N~2~-(2-Chloroprop-2-en-1-yl)-N~5~-(methyl)-1,3,4-thiadiazole-2,5-diamine
Uniqueness
N~2~-(2-Chloroprop-2-en-1-yl)-N~5~-(prop-2-en-1-yl)-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of both 2-chloroprop-2-en-1-yl and prop-2-en-1-yl groups attached to the thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
61785-02-2 |
|---|---|
Molecular Formula |
C8H11ClN4S |
Molecular Weight |
230.72 g/mol |
IUPAC Name |
2-N-(2-chloroprop-2-enyl)-5-N-prop-2-enyl-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C8H11ClN4S/c1-3-4-10-7-12-13-8(14-7)11-5-6(2)9/h3H,1-2,4-5H2,(H,10,12)(H,11,13) |
InChI Key |
IVEXNLLHMQNOGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NN=C(S1)NCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Propylphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14557242.png)
![Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14557251.png)





![5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol](/img/structure/B14557286.png)

